![molecular formula C19H19N3OS B2648758 2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile CAS No. 185414-66-8](/img/structure/B2648758.png)
2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile
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Description
2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile, also known as BOSU, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. BOSU is a spirocyclic compound that contains a nitrogen atom and a sulfur atom in its structure. It is synthesized through a multistep process that involves the reaction of various reagents.
Scientific Research Applications
Analgesic Activity and Structural Relations
Analgesic Properties and Structural Activity Relationship : Cohen et al. (1978) investigated the analgesic activity of novel spiro heterocycles closely related to the chemical structure . The study provides insight into the analgesic properties associated mainly with the 2-amino-1,3-thiazine ring system present in these compounds. Although the core structure differs slightly from 2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile, the research is crucial for understanding the biological activities that similar structures might exhibit (Cohen et al., 1978).
Chemical Cascade Reactions and One-Pot Synthesis
Efficient Synthesis via Chemical Cascades : Vereshchagin et al. (2016) discovered a new chemical cascade reaction leading to the formation of substituted 4-oxo-2,7-diaryl-5-oxa-6-azaspiro[2.4]hept-6-ene-1,1-dicarbonitriles. The study presents an efficient ‘one-pot’ approach to synthesize complex spirobicycles, demonstrating the potential of 2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile in facilitating intricate chemical reactions and forming diverse heterocyclic structures (Vereshchagin et al., 2016).
Aminomethylation Reactions and Derivative Synthesis
Aminomethylation and Formation of Diazaspiro Bicyclo Derivatives : Khrustaleva et al. (2018) explored the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, a compound structurally akin to the chemical . The study reveals the synthesis of new 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives, indicating the compound's reactivity and potential for generating novel bioactive molecules (Khrustaleva et al., 2018).
properties
IUPAC Name |
4-benzylsulfanyl-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c20-11-15-17(23)22-18(24-13-14-7-3-1-4-8-14)16(12-21)19(15)9-5-2-6-10-19/h1,3-4,7-8,15H,2,5-6,9-10,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHWWQMYBJCWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)NC(=C2C#N)SCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile |
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